

Ecotoxicological Profile of Pyrazoxyfen: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Pyrazoxyfen**

Cat. No.: **B166693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 13, 2025

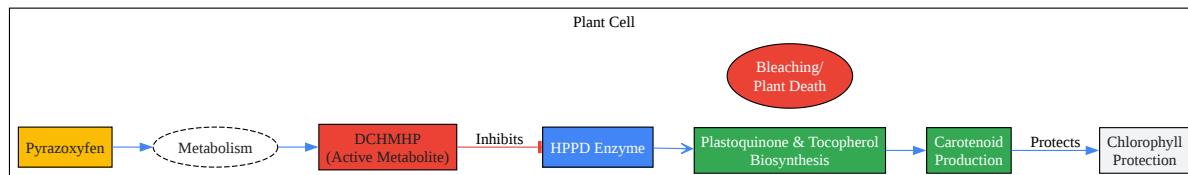
Abstract

Pyrazoxyfen is a selective, systemic herbicide belonging to the benzoylpyrazole class of compounds. Its mode of action is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. This inhibition leads to the bleaching of susceptible plant species. While effective as a herbicide, a thorough understanding of its ecotoxicological profile is crucial for assessing its environmental risk. This technical guide provides a comprehensive overview of the known ecotoxicological data for **Pyrazoxyfen**, including its effects on aquatic and terrestrial organisms, its environmental fate, and its potential for endocrine disruption. The information is presented to aid researchers and professionals in evaluating its environmental impact and in the development of related compounds.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	2-{[4-(2,4-dichlorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl]oxy}-1-phenylethan-1-one	[1](-INVALID-LINK--)
CAS Number	71561-11-0	[1](-INVALID-LINK--)
Chemical Formula	C ₂₀ H ₁₆ Cl ₂ N ₂ O ₃	[1](-INVALID-LINK--)
Molecular Weight	415.27 g/mol	[1](-INVALID-LINK--)
Appearance	White crystalline solid	[1](-INVALID-LINK--)
Water Solubility	0.9 mg/L (20 °C)	[1](-INVALID-LINK--)
LogP (octanol-water partition coefficient)	3.7	[1](-INVALID-LINK--)
Vapor Pressure	1.3 × 10 ⁻⁸ Pa (25 °C)	[1](-INVALID-LINK--)

Mode of Action


Pyrazoxyfen's herbicidal activity stems from its ability to inhibit the plant enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is critical for the biosynthesis of plastoquinone and tocopherol, which are essential components for carotenoid production. Carotenoids protect chlorophyll from photo-oxidation. Inhibition of HPPD leads to a depletion of these protective molecules, resulting in the characteristic bleaching symptoms in susceptible plants as chlorophyll is destroyed by sunlight.

Interestingly, research has shown that **Pyrazoxyfen** itself is a relatively weak inhibitor of HPPD. In plant tissues, it is metabolized to 4-(2,4-dichlorobenzoyl)-1,3-dimethyl-5-hydroxypyrazole (DCHMHP), which is a much more potent inhibitor of the enzyme. This metabolic activation is a key feature of **Pyrazoxyfen**'s mode of action.

The IC₅₀ values for the inhibition of HPPD are as follows:

- **Pyrazoxyfen:** 7.5 μM
- DCHMHP (metabolite): 13 nM

This indicates that the metabolite is approximately 577 times more active in inhibiting the target enzyme.

[Click to download full resolution via product page](#)

Pyrazoxyfen's metabolic activation and HPPD inhibition pathway.

Ecotoxicological Data

Quantitative data on the ecotoxicity of **Pyrazoxyfen** is limited in publicly available literature. The following tables summarize the available information. It is important to note that for many standard indicator species, specific LC50, EC50, or NOEC values have not been identified in the conducted research.

Aquatic Toxicity

The University of Hertfordshire's Pesticide Properties Database (PPDB) provides a qualitative hazard alert for **Pyrazoxyfen**, indicating moderate acute ecotoxicity to fish and Daphnia. However, specific quantitative data from standardized tests are not provided.[\[1\]\(--INVALID-LINK--\)](#)

Organism	Endpoint	Value (mg/L)	Exposure Time	Test Guideline	Reference
Fish (Species not specified)	96h LC50	Moderate toxicity (qualitative)	96 hours	OECD 203 (assumed)	[1](--INVALID-LINK--)
Daphnia magna	48h EC50	Moderate toxicity (qualitative)	48 hours	OECD 202 (assumed)	[1](--INVALID-LINK--)
Algae (Species not specified)	72h EC50	Data not available	72 hours	OECD 201 (assumed)	

Terrestrial Toxicity

Data on the toxicity of **Pyrazoxyfen** to terrestrial organisms is sparse.

Organism	Endpoint	Value	Exposure	Test Guideline	Reference
Birds (Species not specified)	Acute Oral LD50	Data not available	-	OECD 223 (assumed)	
Earthworm (<i>Eisenia fetida</i>)	14d LC50	Data not available	14 days	OECD 207 (assumed)	
Honeybee (<i>Apis mellifera</i>)	Acute Contact LD50	Data not available	48 hours	OECD 214 (assumed)	
Honeybee (<i>Apis mellifera</i>)	Acute Oral LD50	Data not available	48 hours	OECD 213 (assumed)	
Mammals (Rat)	Acute Oral LD50	Moderate toxicity (qualitative)	-	OECD 401/420/423 (assumed)	[1] -- INVALID- LINK--

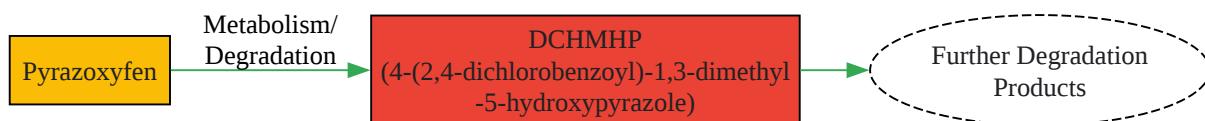
Effects on Non-Target Plants

As an HPPD inhibitor herbicide, **Pyrazoxyfen** has the potential to affect non-target terrestrial and aquatic plants. However, specific data from vegetative vigor and seedling emergence studies were not found in the public domain.

Test Type	Species	Endpoint	Value	Test Guideline	Reference
Seedling Emergence	(e.g., Avena sativa, Brassica napus)	ER50	Data not available	OECD 208	
Vegetative Vigor	(e.g., Solanum lycopersicum, Zea mays)	ER50	Data not available	OECD 227	

Environmental Fate and Behavior

Environmental Fate


Pyrazoxyfen is classified as slightly mobile in soil, with a medium potential for particle-bound transport.[\[1\]\(--INVALID-LINK--\)](#) Its persistence in the environment is influenced by factors such as soil type, microbial activity, and sunlight.

Compartment	Parameter	Value	Conditions	Reference
Soil	DT50 (Half-life)	Data not available	Aerobic	
Water	Hydrolysis DT50	Stable	pH 5-9	
Water	Photolysis DT50	Data not available		
Bioaccumulation	BCF	Data not available		

Degradation Pathway

As previously mentioned, **Pyrazoxyfen** undergoes metabolism in plants to form the more herbicidally active compound DCHMHP. It is likely that similar degradation pathways occur in

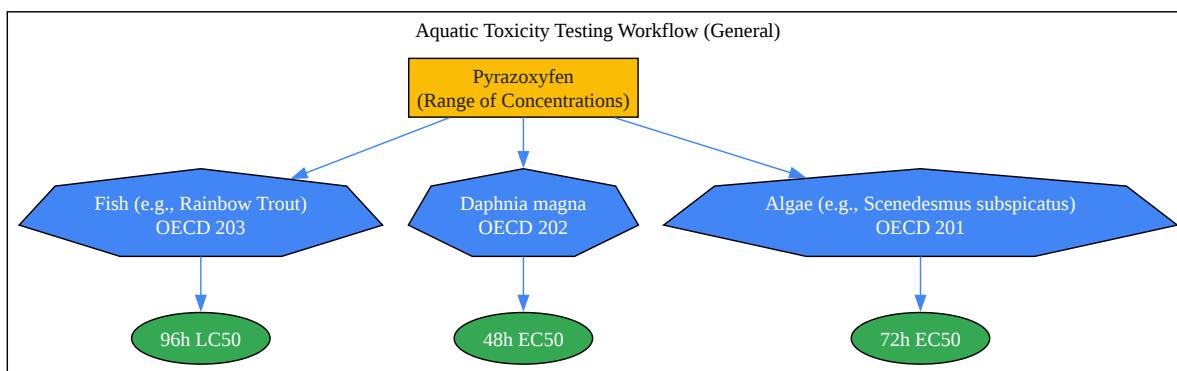
soil and water through microbial action. The ecotoxicological profile of these degradation products is a critical area for further research.

[Click to download full resolution via product page](#)

Proposed degradation pathway of **Pyrazoxyfen**.

Potential for Endocrine Disruption

Pyrazoxyfen has been identified as a potential endocrine-disrupting chemical.[\[2\]](#)(--INVALID-LINK--) Endocrine disruptors can interfere with the hormonal systems of organisms, leading to a variety of adverse effects. However, specific studies utilizing standardized assays, such as those in the US EPA's Endocrine Disruptor Screening Program (EDSP), to confirm and characterize the endocrine-disrupting potential of **Pyrazoxyfen** were not found in the reviewed literature. The EDSP includes a battery of in vitro and in vivo assays designed to assess potential interactions with the estrogen, androgen, and thyroid hormone systems.


Experimental Protocols

Detailed experimental protocols for the ecotoxicological testing of **Pyrazoxyfen** are not publicly available. However, such studies would typically follow internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief overviews of the standard protocols relevant to the data presented in this guide.

Aquatic Toxicity Testing

- OECD 203: Fish, Acute Toxicity Test: This guideline details a 96-hour test to determine the concentration of a substance that is lethal to 50% of a test population of fish (LC50). Fish are exposed to a range of concentrations of the test substance, and mortality is observed at 24, 48, 72, and 96 hours.

- OECD 202: Daphnia sp. Acute Immobilisation Test: This is a 48-hour test to determine the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC50).
- OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This 72-hour test measures the effect of a substance on the growth of a selected species of algae. The endpoint is the concentration that causes a 50% reduction in growth (EC50).

[Click to download full resolution via product page](#)

General workflow for aquatic toxicity testing.

Terrestrial Toxicity Testing

- OECD 223: Avian Acute Oral Toxicity Test: This test is designed to determine the acute oral toxicity (LD50) of a substance to birds, typically quail or duck species.
- OECD 207: Earthworm, Acute Toxicity Test: This 14-day test evaluates the lethal effects of a substance on adult earthworms in an artificial soil, determining the LC50.
- OECD 213 & 214: Honeybees, Acute Oral and Contact Toxicity Tests: These guidelines describe 48-hour laboratory tests to determine the dose of a substance that is lethal to 50%

of adult honeybees through oral ingestion (LD50) or direct contact.

Endocrine Disruptor Screening

The US EPA's Endocrine Disruptor Screening Program (EDSP) provides a framework for evaluating the potential of a substance to interact with the endocrine system. It is a two-tiered program:

- Tier 1: A battery of in vitro and in vivo screening assays to identify substances that have the potential to interact with the estrogen, androgen, or thyroid hormone systems.
- Tier 2: More complex in vivo tests to characterize any adverse endocrine-related effects and establish a dose-response relationship.

HPPD Inhibition Assay

The inhibitory activity of **Pyrazoxyfen** and its metabolites on the HPPD enzyme is typically determined using an in vitro enzyme assay. A general protocol involves:

- Preparation of Reagents: This includes the HPPD enzyme (recombinant or purified from a plant source), the substrate 4-hydroxyphenylpyruvate, and the test compounds (**Pyrazoxyfen** and DCHMHP) at various concentrations.
- Enzyme Reaction: The enzyme, substrate, and test compound are incubated together under controlled conditions (e.g., temperature, pH).
- Detection of Product: The rate of the enzymatic reaction is monitored by measuring the formation of the product, homogentisate. This can be done spectrophotometrically.
- Calculation of IC50: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.

Conclusion and Future Research

The available data on the ecotoxicological profile of **Pyrazoxyfen** is limited, particularly in the public domain. While its mode of action as an HPPD inhibitor is well-understood, and its herbicidal efficacy is established, a comprehensive environmental risk assessment is hampered by the lack of quantitative toxicity data for a wide range of non-target organisms.

Future research should focus on:

- Conducting standardized ecotoxicity studies to determine the LC50, EC50, and NOEC values for **Pyrazoxyfen** and its primary metabolite, DCHMHP, in key aquatic and terrestrial indicator species.
- Investigating the potential for endocrine disruption through a battery of validated in vitro and in vivo assays.
- Assessing the effects on non-target plants, including seedling emergence and vegetative vigor, to understand the risk to biodiversity in agricultural landscapes.
- Elucidating the complete environmental fate and degradation pathways of **Pyrazoxyfen** in different environmental compartments to identify any persistent or toxic metabolites.

A more complete dataset in these areas will allow for a more robust and accurate assessment of the environmental risks associated with the use of **Pyrazoxyfen**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- To cite this document: BenchChem. [Ecotoxicological Profile of Pyrazoxyfen: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b166693#ecotoxicological-profile-of-pyrazoxyfen>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com